

Structural elucidation of D-Apiose containing natural products.

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Compound of Interest

Compound Name: *D-Apiose*

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An In-depth Technical Guide on the Structural Elucidation of **D-Apiose** Containing Natural Products

For: Researchers, Scientists, and Drug Development Professionals

Introduction

D-Apiose, a unique branched-chain pentose, is a fascinating monosaccharide predominantly found in the plant kingdom.^[1] Its discovery dates back to 1901 from the flavonoid glycoside apiin in parsley.^{[2][3]} Unlike common sugars, **D-apiose** is not typically found in its free form but as a constituent of complex cell wall polysaccharides—such as rhamnogalacturonan II (RG-II) and apiogalacturonan—and a vast array of secondary metabolites, including flavonoids, terpenoids, and cyanogenic glycosides.^{[1][2][4][5]}

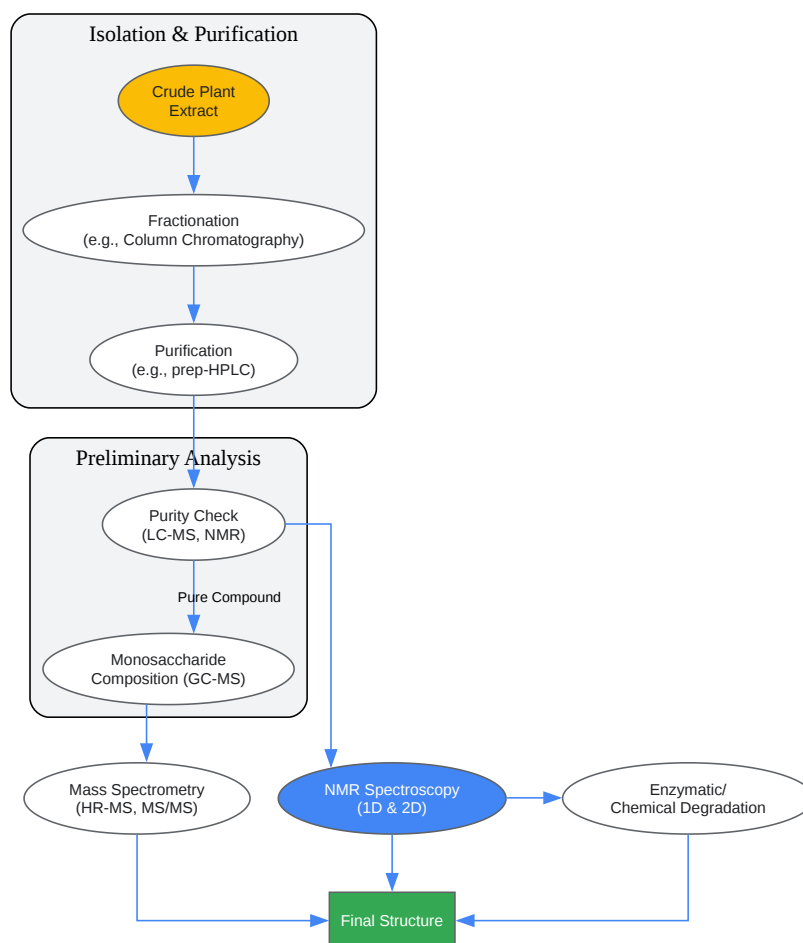
In RG-II, apiose plays a critical structural role by forming borate diester cross-links, which are essential for the integrity of the plant cell wall and normal plant development.^{[3][5][6][7]} The glycosylation of secondary metabolites with apiose can enhance their water solubility and modulate their biological activity, making apiose-containing natural products a subject of significant interest in pharmacology and drug development.^{[5][8]}

The structural elucidation of these complex molecules is a challenging yet crucial task. It requires an integrated approach using a combination of chromatographic, spectroscopic, and chemical methods to determine the monosaccharide composition, the sequence of the glycan chain, the specific linkage positions between sugar units, and the stereochemistry of the

glycosidic bonds. This guide provides a comprehensive overview of the modern strategies and detailed methodologies employed to unravel the intricate structures of **D-Apiose** containing natural products.

General Workflow for Structural Elucidation

The process of determining the structure of a **D-apiose** containing natural product is a multi-step, systematic investigation. It begins with the isolation of the pure compound and progresses through a series of analytical techniques that each provide a piece of the structural puzzle.



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General workflow for structural elucidation.

Key Methodologies and Experimental Protocols

Isolation and Purification

The initial and often most challenging step is to obtain the target glycoside in high purity.

- High-Resolution Chromatography: Preparative High-Performance Liquid Chromatography (prep-HPLC) is the most common technique for purifying glycosides from a complex mixture. [9][10] Advanced methods like Counter-Current Chromatography (CCC) are also employed for separating structurally similar compounds.[9]

Protocol 1: Isolation of Apiogalacturonans from *Lemna minor* (Duckweed) This protocol is adapted from the work of Hart and Kindel (1970).[3][11]

- Cell Wall Preparation: Homogenize fresh *Lemna minor* and wash extensively with water and organic solvents to remove intracellular contents, yielding a cell wall-enriched fraction.
- Pectin Extraction: Treat the cell wall material with 0.5% ammonium oxalate, a chelating agent, to solubilize pectic polysaccharides.[11]
- Purification: Subject the oxalate extract to anion-exchange chromatography (e.g., DEAE-Sephadex column). Further purify the resulting fractions by fractional precipitation with increasing concentrations of sodium chloride. Polysaccharides with higher apiose content are typically more soluble at higher salt concentrations.[3][11]

Monosaccharide Composition Analysis

Once purified, the compound is hydrolyzed to break it down into its constituent monosaccharides, which are then identified. The presence of apiose is confirmed at this stage.

Protocol 2: Acid Hydrolysis and GC-MS Analysis This method is used to identify and quantify the sugar components, including apiose.[5]

- Acid Hydrolysis: Hydrolyze the purified glycoside (approx. 1-2 mg) with 2M trifluoroacetic acid (TFA) at 121°C for 2 hours to cleave glycosidic bonds.
- Reduction: After removing the acid, reduce the resulting monosaccharides to their corresponding alditols with sodium borohydride (NaBH_4).

- Acetylation: Acetylate the alditols with acetic anhydride and pyridine to form volatile alditol acetate derivatives.
- GC-MS Analysis: Analyze the derivatives by Gas Chromatography-Mass Spectrometry (GC-MS). Identify apiose and other sugars by comparing their retention times and mass fragmentation patterns with authentic standards.[\[12\]](#)

Sugar Derivative	Typical Retention Time (min)	Key Mass Fragments (m/z)
Apiose alditol acetate	Variable	115, 128, 145, 187, 217, 289
Xylose alditol acetate	Variable	115, 145, 217, 289
Glucose alditol acetate	Variable	145, 217, 289, 361

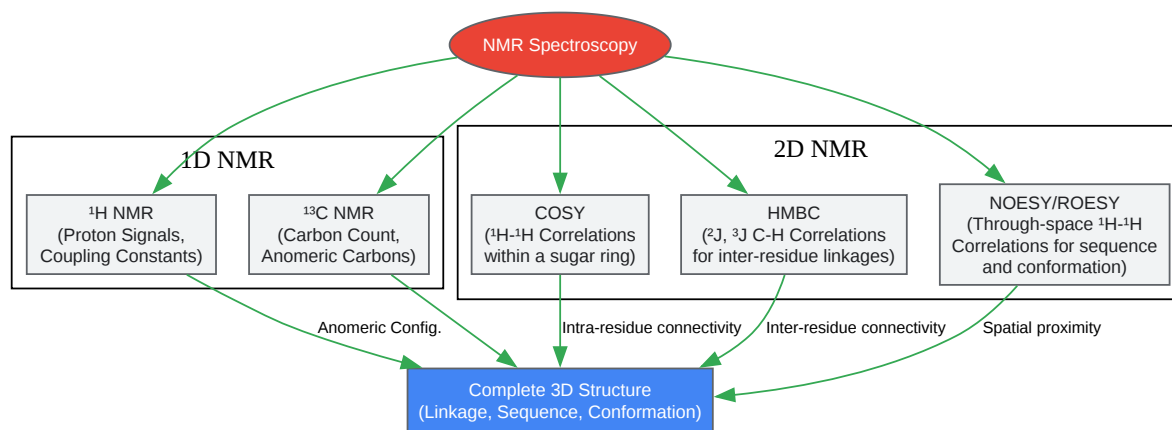
Table 1: Representative GC-MS data for alditol acetate derivatives. Retention times vary based on the column and conditions.[\[12\]](#)

Linkage and Sequence Elucidation

This is the core of the structural analysis, where the connectivity and sequence of the sugars and the aglycone are determined.

High-Resolution Mass Spectrometry (HR-MS) provides the elemental composition, while tandem MS (MS/MS) techniques like Collision-Induced Dissociation (CID) are used to fragment the molecule.[\[10\]](#)[\[13\]](#) The fragmentation pattern reveals the sequence of the sugar chain and can help infer linkage positions.

Nuclear Magnetic Resonance (NMR) is the most powerful tool for the complete structural elucidation of glycosides in solution.[\[13\]](#) A combination of 1D and 2D NMR experiments is required.



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Logical relationships in NMR-based elucidation.

- ^1H and ^{13}C NMR: Provide initial information on the number and type of sugar residues. The chemical shifts of anomeric protons (H-1) and carbons (C-1) are particularly diagnostic.[9]
- COSY (Correlation Spectroscopy): Identifies coupled protons within each sugar ring, allowing for the assignment of all proton signals for a given monosaccharide unit.[9]
- HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for determining linkage positions. It shows correlations between protons and carbons that are 2-3 bonds apart. A correlation between the anomeric proton of one sugar (e.g., Apiose H-1) and a carbon of the adjacent sugar (e.g., Glucose C-2) unequivocally establishes a (1 → 2) linkage. [9][13]
- NOESY/ROESY: These experiments detect through-space correlations between protons, providing information on the sequence of sugars and the 3D conformation of the molecule.

Atom	¹ H Chemical Shift (δ, ppm)	¹³ C Chemical Shift (δ, ppm)
H-1 / C-1	~5.0 - 5.4	~108 - 112
H-2 / C-2	~4.0 - 4.3	~77 - 80
C-3	-	~80 - 83
H-4 / C-4	~3.8 - 4.1	~74 - 77
H-5,5' / C-5	~3.6 - 3.9	~63 - 66

Table 2: Typical NMR chemical shift ranges for β-D-apiofuranosyl residues. Values can vary significantly based on solvent, linkage, and aglycone structure.[\[14\]](#)[\[15\]](#)[\[16\]](#)

Protocol 3: 2D-NMR Analysis

- Sample Preparation: Dissolve 5-10 mg of the purified glycoside in a suitable deuterated solvent (e.g., D₂O, CD₃OD, DMSO-d₆) in a 5 mm NMR tube.[\[9\]](#)
- Data Acquisition: Acquire a suite of 2D NMR spectra (COSY, HSQC, HMBC, and NOESY/ROESY) on a high-field NMR spectrometer (≥500 MHz).
- Data Analysis:
 - Use the ¹H and ¹³C spectra to identify anomeric signals.
 - Trace the spin systems for each sugar residue using the COSY spectrum, starting from the anomeric proton.
 - Assign carbons using the HSQC spectrum.
 - Identify key long-range correlations in the HMBC spectrum to establish the glycosidic linkages between sugar units and to the aglycone.
 - Use NOESY data to confirm the sequence and gain conformational insights.

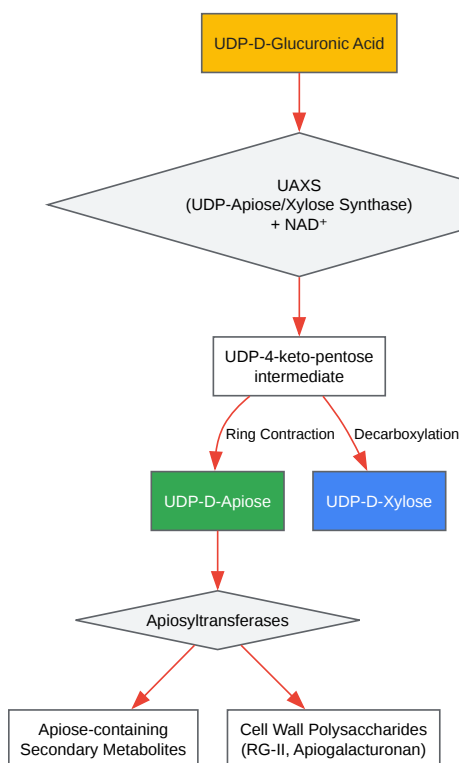
Advanced & Complementary Methods

Using specific glycosidases can selectively cleave glycosidic bonds, which helps confirm linkage and sequence information.[4][17] For example, a β -apiosidase will specifically hydrolyze a terminal β -linked apiose residue.[4][18] The reaction can be monitored by TLC, HPLC, or LC-MS to identify the hydrolysis products.[4]

For compounds that can be crystallized, single-crystal X-ray crystallography provides the most definitive and unambiguous structural evidence, including absolute stereochemistry.[9] However, obtaining suitable crystals of complex glycosides can be a significant bottleneck.

Case Study: The Biosynthesis of D-Apiose

Understanding the biosynthesis of **D-apiose** provides context for its occurrence. The activated form, UDP-**D-apiose**, is synthesized from UDP-D-glucuronic acid by the bifunctional enzyme UDP-**D-apiose**/UDP-D-xylose synthase (UAXS).[6][19][20] This unique enzymatic reaction involves decarboxylation and a rearrangement of the carbon skeleton, leading to ring contraction.[6][21]



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Biosynthetic pathway of UDP-**D-Apiose**.

Enzyme	Source (Example)	Substrate	Products	K _m (μM)	V _{max} or k _{cat}
UAXS (AXS1)	Arabidopsis thaliana	UDP-D- glucuronic acid	UDP-D- apiose, UDP- D-xylose	~20-50	0.3 min ⁻¹ (turnover)

Table 3: Representative kinetic data for UDP-**D-apiose**/UDP-D-xylose synthase (UAXS). Values can vary between species and experimental conditions.[6][20]

Conclusion

The structural elucidation of **D-apiose** containing natural products is a complex endeavor that relies on the synergistic application of modern analytical techniques. A logical workflow, beginning with robust isolation and purification, followed by a combination of mass spectrometry and extensive 1D and 2D NMR spectroscopy, forms the cornerstone of this process. Complementary methods such as enzymatic hydrolysis and chemical degradation provide confirmatory evidence, while X-ray crystallography remains the ultimate standard for absolute structure determination. The detailed protocols and data presented in this guide offer a framework for researchers to successfully navigate the challenges of characterizing these structurally unique and biologically significant molecules.

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